molecular formula C38H32N2O3 B12708551 2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 55772-83-3

2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B12708551
CAS No.: 55772-83-3
M. Wt: 564.7 g/mol
InChI Key: IHAOPBUXNUKKIQ-UHFFFAOYSA-N
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Description

2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of fluorescein with benzoyl chloride under controlled conditions to form the spiro compound . The reaction is carried out in dry acetone at 0°C for 4 hours, followed by an additional 4 hours at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidinyl and dibenzylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it undergoes nucleophilic substitution and cyclization reactions in the presence of hydrogen sulfide, leading to a significant increase in fluorescence . This property makes it highly sensitive and selective for H2S detection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its combination of a spiro linkage and multiple functional groups, which enhance its reactivity and specificity in various applications. Its ability to act as a highly selective and sensitive fluorescent probe for H2S sets it apart from other similar compounds .

Properties

CAS No.

55772-83-3

Molecular Formula

C38H32N2O3

Molecular Weight

564.7 g/mol

IUPAC Name

2'-(dibenzylamino)-6'-pyrrolidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C38H32N2O3/c41-37-31-15-7-8-16-32(31)38(43-37)33-19-17-30(39-21-9-10-22-39)24-36(33)42-35-20-18-29(23-34(35)38)40(25-27-11-3-1-4-12-27)26-28-13-5-2-6-14-28/h1-8,11-20,23-24H,9-10,21-22,25-26H2

InChI Key

IHAOPBUXNUKKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=CC(=C6)N(CC7=CC=CC=C7)CC8=CC=CC=C8

Origin of Product

United States

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